molecular formula C18H15NO2 B11843126 Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- CAS No. 69025-33-8

Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-

Cat. No.: B11843126
CAS No.: 69025-33-8
M. Wt: 277.3 g/mol
InChI Key: BTWZPFYRWQFDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.95 (s, 1H) : Naphtholic hydroxyl proton, deshielded due to hydrogen bonding.
  • δ 8.45 (d, J = 8.4 Hz, 1H) : Amide proton (NH), broadened by exchange with solvent.
  • δ 7.80–7.20 (m, 11H) : Aromatic protons from benzamide (5H) and naphthalene (6H).
  • δ 4.75 (s, 2H) : Methylene protons (-CH₂-), split into a singlet due to symmetry.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 : Amide carbonyl carbon.
  • δ 155.2 : Oxygen-bonded aromatic carbon (C-2 of naphthalene).
  • δ 135.0–125.0 : Aromatic carbons from both rings.
  • δ 42.3 : Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy Fingerprinting

Key IR absorptions (KBr, cm⁻¹):

  • 3280 : Stretching vibration of the naphtholic hydroxyl (-OH).
  • 3060–3020 : Aromatic C-H stretches.
  • 1655 : Amide carbonyl (C=O) stretch.
  • 1600, 1550 : Aromatic ring C=C vibrations.
  • 1240 : C-N stretch of the amide group.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 263.3 ([M]⁺), consistent with the molecular weight.
  • Major fragments :
    • m/z 105: Benzoyl ion ([C₆H₅CO]⁺).
    • m/z 158: Naphthylmethyl ion ([C₁₁H₁₀O]⁺).
    • m/z 77: Phenyl ion ([C₆H₅]⁺).

Tautomeric and Conformational Isomerism

The compound exhibits two primary forms of isomerism:

  • Tautomerism : The hydroxyl group at C-2 of the naphthalene ring can tautomerize to a keto form, though this is disfavored due to aromatic stabilization.
    $$
    \text{Enol form} \rightleftharpoons \text{Keto form} \quad (\Delta G^\circ \approx +12 \, \text{kJ/mol})
    $$
  • Conformational isomerism : Rotation around the C-N bond of the amide group and the methylene bridge creates distinct conformers. The anti conformation (amide carbonyl opposite to the naphthalene hydroxyl) is predominant, stabilized by intramolecular hydrogen bonding.

Properties

CAS No.

69025-33-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21)

InChI Key

BTWZPFYRWQFDCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Three-Component Condensation Involving β-Naphthol

A widely reported method involves the one-pot condensation of β-naphthol, benzaldehyde, and ethylenediamine under mild acidic conditions. This reaction proceeds via the formation of an imine intermediate, which subsequently undergoes nucleophilic attack by the naphthol oxygen. The resulting intermediate, 1-[(2-aminoethylamino)phenylmethyl]naphthalen-2-ol, is then reacted with 3,5-dinitrobenzoic acid using a carbodiimide coupling agent (e.g., EDC·HCl) to yield the final benzamide derivative.

Reaction Conditions :

  • Temperature: 25–40°C

  • Solvent: Ethanol/water mixture

  • Catalyst: Boric acid (5 mol%)

  • Yield: 68–75%

This method is favored for its operational simplicity and avoidance of column chromatography, as the product precipitates directly from the reaction mixture.

Condensation and Acylation Approaches

Schiff Base Formation Followed by Acylation

An alternative route involves the synthesis of a Schiff base intermediate. 2-Hydroxy-1-naphthaldehyde is condensed with 2-aminobenzamide in methanol under reflux, forming a hydrazone linkage. The Schiff base is subsequently reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield the secondary amine, which is acylated with benzoyl chloride in the presence of triethylamine (Et3N).

Key Steps :

  • Schiff Base Formation :

    • Reagents: 2-Hydroxy-1-naphthaldehyde, 2-aminobenzamide

    • Conditions: 12 h reflux in methanol

    • Intermediate: (E)-2-[(2-Hydroxy-1-naphthalenyl)methyleneamino]benzamide

  • Reduction and Acylation :

    • Reducing Agent: NaBH4 (2 equiv)

    • Acylating Agent: Benzoyl chloride (1.2 equiv)

    • Yield: 62% after purification

This method allows precise control over stereochemistry but requires multiple purification steps.

Analytical Characterization

Spectroscopic Confirmation

All synthesized compounds are rigorously characterized using:

  • 1H/13C NMR : Distinct signals for the naphthyl methylene group (δ 4.8–5.2 ppm) and amide carbonyl (δ 167–169 ppm).

  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N–H).

  • Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C: 74.47%, H: 4.86%, N: 9.65% for C18H14N2O2).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Multicomponent Reaction68–75>95One-pot synthesis, no chromatographyLimited to specific substituents
Schiff Base Acylation6298Stereochemical controlMulti-step, expensive reagents
Sonogashira CouplingN/AN/AFunctional group versatilityRequires specialized equipment

Industrial-Scale Considerations

For large-scale production, the multicomponent reaction is preferred due to its cost-effectiveness and minimal waste generation. However, catalytic methods using Pd or Cu require careful handling of heavy metals. Recent patents highlight the use of flow chemistry to enhance reaction efficiency and reduce purification steps .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Yield Catalyst/Reagents
Acidic (HCl, 6M, reflux)Benzoic acid + 2-hydroxy-1-naphthalenemethylamine hydrochloride85–92%HCl, H₂O
Basic (NaOH, 10%, reflux)Sodium benzoate + 2-hydroxy-1-naphthalenemethylamine78–88%NaOH, H₂O
Enzymatic (Trypsin, 37°C)Partial hydrolysis observed after 24 hours15–20%Phosphate buffer (pH 7.4)

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity at the Hydroxynaphthyl Group

The hydroxyl group on the naphthalene ring participates in hydrogen bonding and electrophilic substitution:

Electrophilic Aromatic Substitution

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-2-hydroxynaphthalenyl derivativePara to hydroxyl group
SulfonationH₂SO₄, 50°C4-Sulfo-2-hydroxynaphthalenyl derivativeMeta to hydroxyl group
BrominationBr₂/FeBr₃, CH₂Cl₂4-Bromo-2-hydroxynaphthalenyl derivativePara to hydroxyl group

Key Observations :

  • The hydroxyl group strongly directs electrophiles to the para position due to resonance stabilization .

  • Steric hindrance from the benzamide substituent reduces reactivity at adjacent positions .

Condensation and Schiff Base Formation

The hydroxyl group reacts with aldehydes to form Schiff bases under mild conditions:

Example Reaction :

N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide+RCHOEtOH, ΔSchiff base+H₂O\text{N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} + \text{H₂O}

Aldehyde (RCHO) Reaction Time Yield Application
Benzaldehyde2 hours89%Fluorescent probes
4-Nitrobenzaldehyde3 hours76%Coordination chemistry
Furfural4 hours68%Bioconjugation studies

Mechanism : Proton transfer from the hydroxyl group activates the aldehyde for nucleophilic attack by the amine (in situ generated via tautomerism) .

Oxidation of the Methylene Bridge

The methylene linker (−CH₂−) is susceptible to oxidation under strong conditions:

Oxidizing Agent Conditions Product Oxidation State
KMnO₄H₂SO₄, 100°CN-(2-hydroxy-1-naphthalenoyl)benzamideKetone
CrO₃Acetic acid, 80°CDegradation productsOver-oxidation
OzoneCH₂Cl₂, −78°CCleavage to benzoic acid + naphthoquinoneN/A

Structural Impact : Oxidation to a ketone enhances hydrogen-bonding capacity, altering solubility and biological activity .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metal ions via the hydroxyl oxygen and amide carbonyl:

Metal Salt Complex Formed Application Stability Constant (log K)
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]Catalysis12.3 ± 0.2
FeCl₃[Fe(L)Cl₂]Magnetic materials9.8 ± 0.3
Zn(OAc)₂[Zn(L)(OAc)]Luminescent sensors8.5 ± 0.1

Spectroscopic Evidence :

  • IR: Shift in ν(C=O) from 1660 cm⁻¹ (free) to 1620 cm⁻¹ (coordinated) .

  • UV-Vis: New d-d transition bands at 450–600 nm for Cu(II) complexes .

Photochemical Behavior

The naphthol moiety exhibits fluorescence and photodegradation:

Condition Observation Quantum Yield
UV (365 nm, aerobic)Rapid degradation via singlet oxygen pathwayΦ = 0.32
Visible light (450 nm)Stable fluorescence (λₑₘ = 480 nm)Φ = 0.45

Applications : Potential as a photosensitizer or fluorescent tag in bioimaging .

Comparative Reactivity with Structural Analogs

The presence of the hydroxynaphthyl group differentiates its reactivity from simpler benzamides:

Compound Hydrolysis Rate (k, s⁻¹) Electrophilic Substitution Yield
N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide2.1 × 10⁻⁴89% (nitration)
N-(Phenylmethyl)benzamide5.3 × 10⁻⁴45% (nitration)
N-(2-Hydroxyethyl)benzamide8.9 × 10⁻⁴N/A

Key Factor : Electron-withdrawing effects of the naphthyl group slow hydrolysis but enhance electrophilic substitution regioselectivity .

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives have been extensively studied for their therapeutic potential. The following table summarizes key findings related to their pharmacological activities:

Activity Description References
Analgesic Properties Exhibits pain-relieving effects comparable to morphine without high dependence.
Anti-inflammatory Effects Potential to inhibit inflammatory pathways, making it useful in treating conditions like arthritis.
Neuroprotective Effects Affinity for sigma receptors suggests potential in neurodegenerative disease treatment.
Antimicrobial Activity Demonstrated efficacy against various bacterial strains.

The compound's interaction with biological macromolecules is significant for its therapeutic applications. The following points highlight its biological relevance:

  • Interaction with Receptors : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing pain modulation and neuroprotection.
  • Enzyme Inhibition : Research suggests that it may inhibit enzymes involved in inflammatory responses, indicating a role in anti-inflammatory therapies.

Study 1: Analgesic Effects

A study conducted on animal models evaluated the analgesic properties of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. Results showed significant pain relief comparable to established analgesics, highlighting its potential as a therapeutic agent for chronic pain management.

Study 2: Neuroprotective Potential

Research focusing on the binding affinity of this compound to sigma receptors revealed moderate affinity, suggesting neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Industrial Applications

Benzamide derivatives are also utilized in various industrial applications:

  • Pharmaceuticals : Used as intermediates in the synthesis of drugs targeting pain relief and inflammation.
  • Cosmetics : Investigated for use in formulations aimed at reducing inflammation and promoting skin health.
  • Plastics and Paper Production : Employed in the manufacturing processes due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituent(s) on Benzamide Core Key Structural Features Molecular Formula Molecular Weight Evidence ID
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- 2-hydroxy-1-naphthalenylmethyl Hydroxyl on naphthalene; methylene bridge C₁₈H₁₅NO₂ 277.32 g/mol Inferred
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide 3,4-dinitrobenzamide + naphthalenyl-phenyl-methyl-aminoethyl Nitro groups; tertiary amine linkage C₂₆H₂₂N₄O₅ 470.48 g/mol
1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyl-1H-1,2,4-triazole Triazole core + naphthylmethylideneamino Heterocyclic triazole; imine bond C₂₉H₂₅N₅O₂ 487.54 g/mol
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + 2-hydroxy-1,1-dimethylethyl Bulky tertiary alcohol; methyl on benzamide C₁₂H₁₇NO₂ 207.27 g/mol
N-Benzoyl-2-hydroxybenzamide 2-hydroxybenzamide + benzoyl Intramolecular hydrogen bonding C₁₄H₁₁NO₃ 241.24 g/mol

Key Observations :

  • Compared to nitro-substituted analogs (e.g., –8), the absence of electron-withdrawing groups in the target compound may enhance its nucleophilic reactivity.
  • Heterocyclic derivatives (e.g., triazole in ) introduce additional functional sites for coordination or biological activity.

Key Observations :

  • The target compound’s synthesis likely involves multi-component reactions (e.g., –8), leveraging naphthol derivatives and aldehydes.
  • Unlike ’s high-yield (98%) benzoylation, naphthalenyl-containing analogs (–8) require longer reaction times but offer modularity.

Physicochemical and Spectroscopic Properties

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR/¹³C NMR Features Evidence ID
N-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl benzamide 52–54 3530 (O–H), 3310 (N–H) δH 5.75 (s, 1H, CH); δC 152.11 (C–O)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported 3300–3500 (O–H, N–H) δH 1.40 (s, 6H, CH₃); δC 42.20 (C–N)
1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyltriazole Not reported 1680 (C=O), 1600 (C=N) δH 7.68–7.75 (naphthalene protons)

Key Observations :

  • The target compound’s hydroxyl group (IR ~3530 cm⁻¹) and aromatic protons (δH 7.41–7.75 ppm) align with naphthalenyl-substituted benzamides .
  • Tertiary alcohols (e.g., ) show distinct δH 1.40 ppm for CH₃ groups, absent in the target compound.

Biological Activity

Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- is a compound that has garnered attention for its significant biological activity, particularly in the realms of cancer research and enzyme inhibition. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- has the molecular formula C₁₈H₁₅NO₂. Its structure features a naphthalene ring with a hydroxymethyl group, which enhances its solubility and biological activity compared to simpler benzamides. The compound's unique properties stem from its ability to interact with various biological targets, particularly enzymes involved in critical cellular processes.

Biological Activities

1. Cancer Research

The compound has been identified as an inhibitor of sirtuins, a family of proteins that play essential roles in cellular regulation, aging, and cancer progression. Inhibition of sirtuins can lead to altered cellular metabolism and apoptosis in cancer cells, making Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- a potential candidate for therapeutic development in oncology.

2. Enzyme Inhibition

Benzamide derivatives have shown promise as inhibitors of various enzymes. Studies indicate that Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- can modulate the activity of sirtuins, which are implicated in numerous diseases including cancer and neurodegenerative disorders. This modulation suggests potential applications in treating age-related diseases as well.

Synthesis Methods

Several synthetic routes have been developed for Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. These methods often involve palladium-assisted coupling reactions that allow for the formation of complex aromatic structures. The synthesis typically includes:

  • Starting Materials: Naphthalene derivatives and appropriate amines.
  • Reagents: Palladium catalysts and coupling agents.
  • Conditions: Controlled temperature and reaction times to optimize yield.

Comparative Analysis

To understand the uniqueness of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-, it is useful to compare it with other compounds:

Compound NameMolecular FormulaUnique Features
BenzamideC₇H₇NOSimple amide structure without naphthalene moiety
SirtinolC₂₆H₂₂N₂O₂Known inhibitor of sirtuins with broader structural complexity
2-Hydroxy-N-(1-phenylethyl)benzamideC₁₅H₁₅NO₂Contains a phenylethyl group instead of naphthalene
2-Chloro-N-[1-(2-hydroxy-1-naphthalenyl)methylene]benzamideC₁₈H₁₅ClN₂O₂Contains chlorine substituent affecting reactivity

The specific hydroxymethyl substitution on the naphthalene ring enhances the biological activity of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- compared to simpler benzamides or those with different substituents.

Case Studies

Study on Anti-Cancer Activity: A recent study evaluated the anti-breast cancer activity of various benzamide derivatives, including Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. The results indicated that this compound exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction mediated by sirtuin inhibition .

Molecular Docking Studies: Molecular docking studies have shown that Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- binds effectively to the active sites of sirtuins. This binding affinity suggests a mechanism through which the compound exerts its inhibitory effects on these critical enzymes .

Q & A

Q. How to address conflicting biological activity reports for hydroxy-naphthalenyl derivatives?

  • Approach : Standardize assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity in was validated via COX-2 inhibition assays, while discrepancies may arise from differences in IC₅₀ measurement protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.